Cas no 72802-02-9 (5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole)

5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chloro group at the 5-position and a 3-nitrophenyl moiety at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both chloro and nitro functional groups enhances its reactivity, facilitating further derivatization for applications in medicinal chemistry and agrochemical development. Its stability under standard conditions and compatibility with various reaction conditions make it a practical choice for researchers exploring novel bioactive compounds. The compound’s well-defined structure allows for precise modifications in targeted molecular design.
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole structure
72802-02-9 structure
Product name:5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
CAS No:72802-02-9
MF:C8H4ClN3O2S
MW:241.654258728027
MDL:MFCD14707358
CID:4716465

5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
    • 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
    • MDL: MFCD14707358
    • Inchi: 1S/C8H4ClN3O2S/c9-8-10-7(11-15-8)5-2-1-3-6(4-5)12(13)14/h1-4H
    • InChI Key: SSDDIKIRKAFSBS-UHFFFAOYSA-N
    • SMILES: ClC1=NC(C2C=CC=C(C=2)[N+](=O)[O-])=NS1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 251
  • Topological Polar Surface Area: 99.8

5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB420093-5g
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole; .
72802-02-9
5g
€947.00 2025-02-21
abcr
AB420093-1g
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole; .
72802-02-9
1g
€542.30 2025-02-21
A2B Chem LLC
AJ23848-5g
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
72802-02-9 95+%
5g
$1591.00 2024-04-19
A2B Chem LLC
AJ23848-25g
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
72802-02-9 95+%
25g
$3024.00 2024-04-19
abcr
AB420093-10 g
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
72802-02-9
10 g
€1,330.40 2023-07-18
abcr
AB420093-25g
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole; .
72802-02-9
25g
€1851.50 2025-02-21
A2B Chem LLC
AJ23848-10g
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
72802-02-9 95+%
10g
$2198.00 2024-04-19
A2B Chem LLC
AJ23848-2g
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
72802-02-9 95+%
2g
$1202.00 2024-04-19
abcr
AB420093-5 g
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
72802-02-9
5 g
€947.00 2023-07-18
Chemenu
CM543505-10g
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
72802-02-9 95%+
10g
$*** 2023-05-29

Additional information on 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole

5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole (CAS No. 72802-02-9): A Comprehensive Overview

5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole (CAS No. 72802-02-9) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,2,4-thiadiazole ring and functional groups such as a chloro substituent and a 3-nitrophenyl moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The 1,2,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This ring system is known for its stability and the ability to form strong hydrogen bonds, which can enhance the compound's interactions with biological targets. The presence of the chloro substituent on the thiadiazole ring can influence the compound's lipophilicity and electronic properties, potentially affecting its pharmacokinetic behavior and bioavailability.

The 3-nitrophenyl moiety is another key feature of this compound. Nitro groups are electron-withdrawing substituents that can significantly impact the electronic distribution within the molecule. This can influence the compound's reactivity and its ability to interact with specific biological targets. The combination of the 1,2,4-thiadiazole ring and the 3-nitrophenyl group in 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole creates a versatile platform for exploring various biological activities.

In recent years, there has been increasing interest in the biological activities of compounds containing the 1,2,4-thiadiazole scaffold. Research has shown that these compounds can exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of 1,2,4-thiadiazoles demonstrated potent antifungal activity against Candida albicans and Aspergillus fumigatus. Another study in the European Journal of Medicinal Chemistry in 2020 highlighted the anticancer potential of 1,2,4-thiadiazole derivatives against various cancer cell lines.

5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole (CAS No. 72802-02-9) has also been investigated for its potential as an antimicrobial agent. A study conducted by researchers at the University of California found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Beyond its antimicrobial properties, 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole has shown promise in other therapeutic areas as well. A recent study published in Bioorganic & Medicinal Chemistry Letters explored its potential as an anti-inflammatory agent. The results indicated that this compound could effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests that it may have applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its biological activities, the synthetic accessibility of 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole (CAS No. 72802-02-9) is another factor that contributes to its appeal in drug discovery research. The compound can be synthesized using well-established methods involving multi-step reactions starting from readily available starting materials. This synthetic flexibility allows researchers to easily modify the structure to optimize its properties for specific therapeutic applications.

The safety profile of 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole (CAS No. 72802-02-9) is another important consideration in its development as a potential therapeutic agent. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further investigations are needed to fully understand its safety profile and potential side effects.

In conclusion, 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole (CAS No. 72802-02-9) is a promising heterocyclic compound with a diverse range of biological activities. Its unique structural features make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies are expected to provide more insights into its mechanisms of action and potential applications in medicine.

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Amadis Chemical Company Limited
(CAS:72802-02-9)5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
A1174034
Purity:99%/99%
Quantity:10g/2g
Price ($):2383.0/1172.0